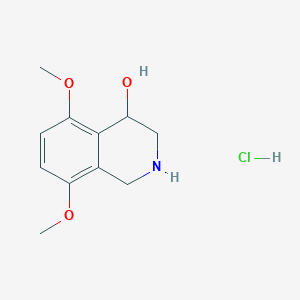

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride (C11H16ClNO3) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tetrahydroisoquinoline backbone with two methoxy groups at the 5 and 8 positions. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C11H16ClNO3 |

| Molecular Weight | 233.71 g/mol |

| CAS Number | 102073-77-8 |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Biological Activity Overview

Research indicates that compounds within the tetrahydroisoquinoline family exhibit a variety of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. Specifically, this compound has been studied for its potential roles in neuroprotection and modulation of neurotransmitter systems.

Neuroprotective Effects

One of the significant areas of interest for this compound is its neuroprotective properties. Studies have shown that tetrahydroisoquinoline derivatives can protect neurons from oxidative stress and apoptosis. For instance:

- Case Study : In a study published in Journal of Medicinal Chemistry, researchers demonstrated that derivatives similar to this compound exhibited protective effects against glutamate-induced toxicity in neuronal cell cultures. The mechanism was attributed to the modulation of calcium influx and reduction of reactive oxygen species (ROS) production .

Anticancer Activity

Tetrahydroisoquinoline derivatives have also been evaluated for their anticancer potential. Preliminary results suggest that this compound may inhibit tumor growth through various mechanisms:

- Research Findings : A study indicated that this compound inhibited the proliferation of human cancer cell lines by inducing cell cycle arrest and apoptosis. The compound's ability to modulate signaling pathways associated with cancer cell survival was highlighted as a promising avenue for further research .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties that help mitigate oxidative stress in cells.

- Neurotransmitter Modulation : It influences dopamine and serotonin levels in the brain, which may contribute to its neuroprotective effects.

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells.

Applications De Recherche Scientifique

Medicinal Chemistry

Antidepressant Properties

Research indicates that tetrahydroisoquinolines exhibit antidepressant-like effects. Studies have shown that derivatives of tetrahydroisoquinoline can modulate neurotransmitter systems involved in mood regulation. For instance, compounds similar to 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol have been investigated for their ability to interact with serotonin and dopamine receptors, suggesting potential use in treating depression and anxiety disorders .

Analgesic Effects

The compound has also been studied for its analgesic properties. It may act on pain pathways by modulating opioid receptors. Preliminary studies suggest that it could serve as a lead compound in the development of new analgesics that target specific pain mechanisms without the side effects associated with traditional opioids .

Neuropharmacology

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have shown promise in neuroprotection against neurodegenerative diseases such as Parkinson's and Alzheimer's. Research indicates that these compounds can inhibit the aggregation of neurotoxic proteins and promote neuronal survival under stress conditions. This makes them suitable candidates for further investigation as neuroprotective agents .

Cognitive Enhancement

There is growing interest in the cognitive-enhancing effects of tetrahydroisoquinoline compounds. Some studies suggest that they may improve memory and learning processes by enhancing cholinergic signaling in the brain. This property could be beneficial in developing treatments for cognitive impairments associated with aging or neurological disorders .

Synthetic Organic Chemistry

Precursor in Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create various derivatives with tailored properties for specific applications. The compound can be synthesized through various methods involving lithiation and electrophilic quenching techniques .

Case Studies

Propriétés

Numéro CAS |

102073-77-8 |

|---|---|

Formule moléculaire |

C11H15NO3 |

Poids moléculaire |

209.24 g/mol |

Nom IUPAC |

5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol |

InChI |

InChI=1S/C11H15NO3/c1-14-9-3-4-10(15-2)11-7(9)5-12-6-8(11)13/h3-4,8,12-13H,5-6H2,1-2H3 |

Clé InChI |

WHRGDXAUJLJDPU-UHFFFAOYSA-N |

SMILES |

COC1=C2CNCC(C2=C(C=C1)OC)O.Cl |

SMILES canonique |

COC1=C2CNCC(C2=C(C=C1)OC)O |

Synonymes |

1,2,3,4-tetrahydro-5,8-dimethoxy-4-Isoquinolinol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.